Benzhydryl isothiocyanate
Overview
Description
Benzhydryl isothiocyanate is an organic compound with the molecular formula C14H11NS. It is characterized by the presence of a benzhydryl group attached to an isothiocyanate functional group. This compound is known for its diverse applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydryl isothiocyanate can be synthesized through various methods, primarily involving the reaction of benzhydryl amine with thiophosgene or carbon disulfide in the presence of a base. The reaction typically proceeds as follows:
Reaction with Thiophosgene:
Reaction with Carbon Disulfide:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors for the reaction of benzhydryl amine with thiophosgene or carbon disulfide.
- Employing continuous flow systems to enhance reaction efficiency and product yield.
- Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale isolation of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzhydryl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cyclization Reactions: Forms heterocyclic compounds through intramolecular cyclization with suitable nucleophiles.
Addition Reactions: Adds to double bonds in alkenes and alkynes to form adducts.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Cyclization Reactions: Requires heating in the presence of a catalyst such as a Lewis acid.
Addition Reactions: Conducted under mild conditions with or without a catalyst.
Major Products:
Thioureas: Formed from the reaction with primary or secondary amines.
Thiocarbamates: Result from the reaction with alcohols.
Heterocyclic Compounds: Produced through cyclization reactions.
Scientific Research Applications
Benzhydryl isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea and thiocarbamate derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzhydryl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is attributed to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites in biological molecules such as proteins and nucleic acids. The compound’s biological activity is often linked to its ability to modify these macromolecules, thereby affecting cellular processes and pathways.
Comparison with Similar Compounds
Benzhydryl isothiocyanate can be compared with other isothiocyanate compounds such as:
Phenyl isothiocyanate: Similar in structure but lacks the benzhydryl group, leading to different reactivity and biological activity.
Benzyl isothiocyanate: Contains a benzyl group instead of a benzhydryl group, resulting in distinct chemical properties and applications.
Allyl isothiocyanate: Features an allyl group, known for its pungent odor and use in mustard oil.
Uniqueness: this compound is unique due to the presence of the benzhydryl group, which imparts specific steric and electronic effects, influencing its reactivity and biological activity. This uniqueness makes it a valuable compound in both synthetic chemistry and biological research.
Properties
IUPAC Name |
[isothiocyanato(phenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOSFTZMBFYTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334446 | |
Record name | Benzhydryl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3550-21-8 | |
Record name | Benzhydryl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzhydryl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the substitution pattern on the benzhydryl ring influence the reactivity of the isothiocyanate group in benzhydryl isothiocyanates?
A1: The research [] investigated the impact of various substituents (halo, methyl, methoxy, nitro, and isothiocyanato groups) at different positions (2-, 3-, 4-, and 4,4-) on the benzhydryl ring. It was found that the substituents influence the reactivity of the isothiocyanate group (-NCS) in a manner that correlates with their Hammett parameters (σm and σp). Specifically, the infrared (IR) spectra revealed that the stretching frequency of the -NCS group (Vas(NCS)) showed a linear correlation with the Hammett parameters. This suggests that electron-withdrawing groups increase the reactivity of the -NCS group towards nucleophiles, while electron-donating groups have the opposite effect. This information provides valuable insight into how structural modifications can be utilized to tune the reactivity of benzhydryl isothiocyanates for specific applications.
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